molecular formula C19H19D7ClNOS B1191652 Rotigotine D7 Hydrochloride

Rotigotine D7 Hydrochloride

Cat. No. B1191652
M. Wt: 358.98
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rotigotine D7 Hydrochloride is the deuterium labeled Rotigotine(N-0923), which is a dopamine D2 and D3 receptor agonist.

Scientific Research Applications

Transdermal Delivery and Bioavailability

Rotigotine, a potent D1, D2, and D3 dopaminergic receptor agonist, faces challenges in oral bioavailability due to extensive first-pass effects. Research has focused on developing transdermal delivery systems, such as microemulsion-based hydrogels, to enhance bioavailability and reduce skin irritation. These systems have shown promising results in increasing the permeation of rotigotine through the skin, improving bioavailability, and reducing skin irritation compared to traditional patches, suggesting potential for improved patient compliance and broad marketability (Wang et al., 2015).

Parkinson's Disease Treatment

Rotigotine's effectiveness in models of Parkinson's Disease (PD), including various animal models, has been well-documented. Its ability to restore locomotor activity in these models, coupled with the benefits of transdermal application, has made it a candidate for PD treatment. Studies have highlighted rotigotine's role in reducing motor disability and dyskinesia induction in animal models, emphasizing its potential in managing PD symptoms (Jenner, 2005).

Receptor Profile and Pharmacological Actions

Rotigotine's interaction with various receptors has been explored to understand its pharmacological actions better. It shows high affinity for dopamine receptors, especially D3, and significant affinities at α-adrenergic and serotonin receptors. These interactions are critical in characterizing rotigotine as a specific dopamine receptor agonist with potential applications in treating PD and possibly Restless Legs Syndrome (Scheller et al., 2008).

Continuous Drug Delivery

The concept of continuous drug delivery, as opposed to pulsatile treatment, has been a focus in rotigotine research. Continuous delivery via transdermal systems is hypothesized to mimic physiological striatal dopamine receptor function more closely, potentially reducing the risk of dyskinesia induction. This approach has shown positive results in reducing dyskinesia and improving motor functions in PD models (Stockwell et al., 2009).

Innovative Delivery Systems

Advancements in delivery systems for rotigotine have included the development of nanoemulsions and nanoparticles for intranasal delivery, aiming to overcome limitations like poor oral bioavailability and rapid plasma elimination. These systems have shown promising results in enhancing drug permeation and targeting efficiency, potentially offering new treatment avenues for PD (Choudhury et al., 2019).

Clinical Studies and Applications

Rotigotine has been evaluated in clinical settings for its efficacy and safety in treating early and advanced stages of PD and Restless Legs Syndrome. Studies have demonstrated its effectiveness in improving motor symptoms, reducing 'off' time, and being well-tolerated by patients (Giladi et al., 2007).

properties

Product Name

Rotigotine D7 Hydrochloride

Molecular Formula

C19H19D7ClNOS

Molecular Weight

358.98

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.